3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid
Description
Chemical Structure and Properties 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid (CAS: 929974-81-2) is a sulfamoyl benzoic acid derivative characterized by a central benzoic acid moiety substituted at the 3-position with a sulfamoyl group. The sulfamoyl nitrogen is further substituted with a benzyl group bearing a 4-chlorophenyl ring and a 2-ethoxyphenyl group. The molecular formula is C₃₁H₂₅ClN₂O₅S (calculated based on analogous structures in ), with a molecular weight exceeding 550 g/mol.
The compound is likely intended for research in medicinal chemistry, particularly in targeting protein-protein interactions (e.g., PDZ domains, as suggested in ) due to its structural complexity .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXRSIOIXLTJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is added via an etherification reaction, where 2-ethoxyphenol reacts with an appropriate halide under basic conditions.
Sulfamoylation: The sulfamoyl group is introduced through a reaction between the intermediate compound and sulfamoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification
The carboxylic acid group (-COOH) undergoes esterification with alcohols (R-OH) to form esters (R-O-CO-) under acidic or basic catalysis. This reaction is critical for modifying solubility or bioavailability.
Example Conditions (inferred from sulfonamide esters):
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Catalyst : H₂SO₄ or DCC (N,N’-dicyclohexylcarbodiimide)
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Reagents : Alcohols (e.g., methanol, ethanol)
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Outcome : Conversion of -COOH to -COOR
Nucleophilic Substitution
The sulfamoyl group (-SO₂NH-) is susceptible to nucleophilic attack by amines (R-NH₂) or alkoxides (RO⁻), replacing the hydrogen on nitrogen. This reaction is pivotal for synthesizing derivatives with altered biological activity.
Example Conditions :
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Reagents : Amines (e.g., aniline, benzylamine) or alkoxide salts
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Solvent : DMF, THF, or DMSO
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Outcome : Formation of substituted sulfonamides (e.g., -SO₂NRR’)
Hydrolysis
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Saponification : Esters derived from the carboxylic acid undergo hydrolysis to regenerate the acid under basic aqueous conditions.
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Acid Hydrolysis : Ester-to-acid conversion in acidic environments (e.g., HCl).
Redox Reactions
The aromatic rings may undergo oxidation or reduction, though specific reactivity depends on substituent effects (e.g., electron-withdrawing chlorine).
Reaction Pathways and Outcomes
Drug Design
Sulfonamide groups in this compound may interact with biological targets (e.g., enzymes, ion channels) due to their ability to form hydrogen bonds and π-π interactions. For instance, structurally similar sulfonamides in patents (e.g., TRPM8 antagonists) are designed to modulate ion channel activity .
Research Gaps and Challenges
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Limited Reaction Data : Specific reaction conditions (e.g., temperature, catalyst load) for this exact compound are not explicitly detailed in public sources. Analogous sulfonamides (e.g., benzenesulfonamide derivatives) often require empirical optimization .
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Functional Group Interference : The presence of multiple reactive sites (-COOH, -SO₂NH-, aromatic rings) may complicate selective transformations.
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that compounds with similar sulfamoyl structures often display antibacterial, antifungal, and anticancer properties.
Antimicrobial Properties
Preliminary studies suggest that 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid may inhibit certain enzymes or microbial growth, making it a candidate for pharmaceutical research targeting infectious diseases. Compounds with sulfamoyl groups have been known to exhibit antibacterial activity against various pathogens, indicating that this compound could serve as a template for developing new antimicrobial agents.
Anticancer Potential
Research has shown that similar compounds can act as effective inhibitors of cancer cell proliferation. The mechanism of action often involves apoptosis induction in cancer cells, with increased caspase activity observed in treated samples. This suggests that 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid could be explored further for its anticancer properties.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzyme inhibitors are crucial for developing therapeutic agents for conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid typically involves several steps that can be modified to enhance yield and purity. Researchers have focused on creating derivatives of this compound to explore variations in biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Contains a chlorobenzene ring and sulfonamide group | Primarily antibacterial |
| 2-Ethoxybenzenesulfonamide | Similar ethoxy substitution but lacks the benzoic acid moiety | Focused more on sulfonamide properties |
| Benzenesulfonamide | Basic sulfonamide structure without additional functional groups | Commonly used as an antibiotic |
The structural uniqueness of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid lies in its dual aromatic system combined with a sulfamoyl group and carboxylic acid functionality, potentially leading to diverse biological activities not found in simpler analogs.
Case Studies
Several studies have documented the efficacy of compounds similar to 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid:
Anti-inflammatory Activity
In animal models, derivatives of this compound demonstrated a significant decrease in inflammatory markers compared to control groups, indicating potential as an anti-inflammatory agent.
Cancer Cell Line Studies
In vitro studies against various cancer cell lines revealed dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfamoyl benzoic acid derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid | 929974-81-2 | C₃₁H₂₅ClN₂O₅S | 4-Chlorophenyl, 2-ethoxyphenyl, benzyl | ~550 | High lipophilicity; potential for dual aromatic interactions |
| 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid | 1262010-41-2 | C₁₄H₁₂ClNO₄S | 3-Methylphenyl, 4-chloro | 317.76 | Simpler structure; lower molecular weight may improve bioavailability |
| 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid | 379725-44-7 | C₁₆H₁₃ClNO₄S | 4-Chlorophenyl, allyl | 356.80 | Allyl group introduces steric effects; potential reactivity due to double bond |
| 4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid | 18813-87-1 | C₁₅H₁₅NO₅S | 4-Ethoxyphenyl | 337.36 | Para-substitution may alter binding specificity compared to meta-substituted analogs |
| 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid | 147410-78-4 | C₁₃H₁₀ClNO₄S | 4-Chlorophenyl | 311.74 | Minimal substituents; baseline for studying sulfamoyl interactions |
| 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone-related compound) | N/A | C₁₄H₁₀ClNO₅S | Benzoyl, 4-chloro, 3-sulfamoyl | 363.75 | Structural similarity to diuretics; dual carboxylic acid groups enhance polarity |
Key Comparative Insights:
Structural Complexity and Binding Affinity The target compound’s dual aromatic substituents (4-chlorophenyl and 2-ethoxyphenyl) provide steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets (e.g., PDZ domains) compared to simpler analogs like 3-[(4-chlorophenyl)sulfamoyl]benzoic acid .
Substituent Effects on Pharmacokinetics The allyl group in 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 379725-44-7) introduces conformational flexibility, which might modulate metabolic stability compared to the rigid benzyl-ethoxy substitution in the target compound .
Therapeutic Potential Sulfonamide-based compounds like the target molecule are implicated in disrupting Wnt signaling pathways by binding to Dvl PDZ domains (). The ethoxy group may enhance selectivity for specific PDZ isoforms compared to 4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid, which lacks the benzyl group .
Biological Activity
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid, also known by its CAS number 929974-81-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular structure of 3-{(4-chlorophenyl)methylsulfamoyl}benzoic acid can be represented as follows:
- IUPAC Name : 3-{[(4-chlorobenzyl)(2-ethoxyphenyl)sulfamoyl]}benzoic acid
- Molecular Formula : C22H20ClNO5S
- Molecular Weight : 445.92 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Properties
Research indicates that sulfamoyl compounds exhibit significant anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. For instance, a study demonstrated that compounds with similar sulfamoyl structures reduced inflammation in animal models by decreasing the levels of TNF-alpha and IL-6 .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid. In vitro assays showed that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Studies
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Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Administered to mice with induced paw edema.
- Results : Significant reduction in paw swelling was observed compared to control groups, suggesting effective anti-inflammatory action.
- Cancer Cell Proliferation Assay :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 3-{(4-chlorophenyl)methylsulfamoyl}benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound’s synthesis likely involves sulfonamide formation via nucleophilic substitution. A plausible route includes reacting 3-sulfamoylbenzoic acid derivatives with 4-chlorobenzyl chloride and 2-ethoxyphenylamine under controlled conditions. Key parameters include temperature (e.g., 45–60°C), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., FeCl₃ for chlorination steps). Purification via column chromatography (hexane/EtOH gradients) is recommended to isolate the product .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, NMR in DMSO-d₆ should resolve aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH signals (δ ~10–12 ppm), and ethoxy/methylene groups. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can validate molecular weight and functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. What computational tools are available to predict physicochemical properties or reaction pathways for this sulfamoyl benzoic acid derivative?
- Methodological Answer : Tools like Gaussian (for DFT calculations) or Reaxys (for synthetic pathway prediction) can model electronic properties or retro-synthetic steps. SMILES strings (e.g.,
O=C(O)C1=CC=CC(S(=O)(=O)N(C2=CC=Cl)C3=CC=C(OCC)C=C3)=C1) enable database searches for analogous reactions .
Advanced Research Questions
Q. How can contradictory data on reaction yields or by-products in the synthesis of this compound be resolved?
- Methodological Answer : Systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity) with Design of Experiments (DoE) can identify critical factors. For example, excess 4-chlorobenzyl chloride may reduce dimerization by-products. Analytical techniques like HPLC or LC-MS can track intermediates and impurities .
Q. What strategies are effective in improving the solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer : Salt formation (e.g., sodium or potassium salts of the carboxylic acid group) or co-solvent systems (e.g., PEG-400/water) can enhance solubility. Computational logP predictions (e.g., using ChemAxon) guide structural modifications to balance hydrophilicity and membrane permeability .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition or receptor binding?
- Methodological Answer : Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like carbonic anhydrase. Molecular docking (AutoDock Vina) models interactions between the sulfamoyl group and enzyme active sites, validated by site-directed mutagenesis .
Q. What advanced analytical techniques are recommended for characterizing polymorphic forms or stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
